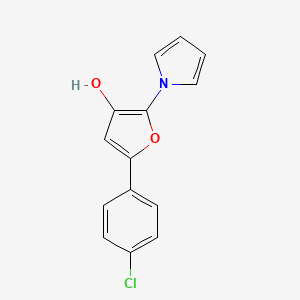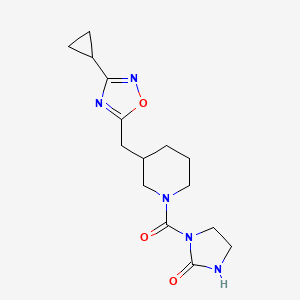
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Imidazolidin-2-one is a type of imidazolidine, which is a five-membered ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Applications De Recherche Scientifique
Anticancer Applications
- Lethal Poisoning of Cancer Cells : A study by Sica et al. (2019) explored the combination of a complex I inhibitor (similar to 1,3,4-oxadiazole derivatives) with dimethyl α-ketoglutarate (DMKG) to target cancer cells. The research demonstrated that this combination effectively blocks glycolysis and induces a bioenergetic catastrophe in cancer cells, leading to cell death. This highlights the potential of using structural analogs in cancer therapy by targeting metabolic pathways (Sica et al., 2019).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activities. This research provides a foundation for developing new antimicrobial agents using oxadiazole derivatives, demonstrating their potential in fighting bacterial infections (Khalid et al., 2016).
Enzyme Inhibition
- Butyrylcholinesterase (BChE) Enzyme Inhibition : Another study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against the BChE enzyme. The study also included molecular docking to understand ligand-BChE binding affinities, providing insights into the design of enzyme inhibitors for therapeutic purposes (Khalid et al., 2016).
Tuberculostatic Activity
- Tuberculostatic Activity of Oxadiazole and Triazole Derivatives : Research by Foks et al. (2004) on the cyclization product of phenylpiperazineacetic hydrazide into 1,3,4-oxadiazole and its derivatives demonstrated tuberculostatic activity. This suggests potential applications of similar compounds in the treatment of tuberculosis, showcasing the therapeutic versatility of oxadiazole derivatives (Foks et al., 2004).
Insecticidal Activity
- Neonicotinoid Insecticides : Dai et al. (2010) studied the biotransformation of thianicotinyl neonicotinoid insecticides, focusing on the metabolic response to diverse molecular substituents by Stenotrophomonas maltophilia. This research underscores the potential environmental and agricultural applications of oxadiazole derivatives in developing insecticides with specific bioactive profiles (Dai et al., 2010).
Propriétés
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-14-16-5-7-20(14)15(22)19-6-1-2-10(9-19)8-12-17-13(18-23-12)11-3-4-11/h10-11H,1-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSBNQBJUAGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)
![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
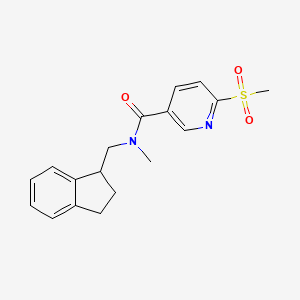
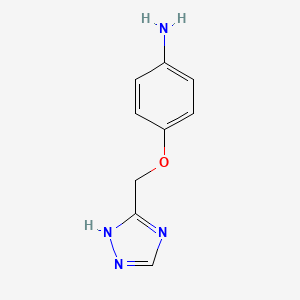
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
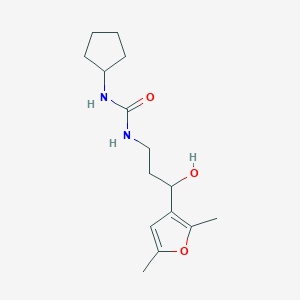
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
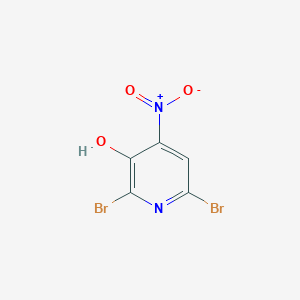
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
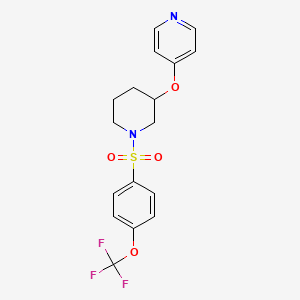
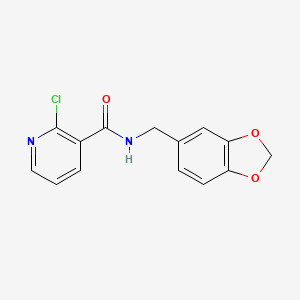
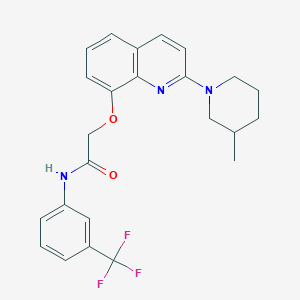
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
